molecular formula C20H20N2O B300093 N-(4-isopropylbenzyl)-2-quinolinecarboxamide

N-(4-isopropylbenzyl)-2-quinolinecarboxamide

Cat. No. B300093
M. Wt: 304.4 g/mol
InChI Key: WZFJIEYXRNQRMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylbenzyl)-2-quinolinecarboxamide, also known as QNZ, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. QNZ is a small molecule that belongs to the class of quinoline-based compounds and has been shown to have a wide range of biological activities. In

Mechanism of Action

N-(4-isopropylbenzyl)-2-quinolinecarboxamide exerts its biological effects by inhibiting the activity of the NF-κB signaling pathway. NF-κB is a transcription factor that plays a key role in inflammation, cancer, and viral infection. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as IκBs. Upon stimulation, IκBs are phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. N-(4-isopropylbenzyl)-2-quinolinecarboxamide inhibits the phosphorylation and degradation of IκBs, thereby preventing the translocation of NF-κB to the nucleus and the activation of target genes.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N-(4-isopropylbenzyl)-2-quinolinecarboxamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been shown to inhibit the replication of various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).

Advantages and Limitations for Lab Experiments

N-(4-isopropylbenzyl)-2-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It has been extensively studied and its mechanism of action is well understood. N-(4-isopropylbenzyl)-2-quinolinecarboxamide has also been found to have low toxicity in animal studies. However, N-(4-isopropylbenzyl)-2-quinolinecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. In addition, N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been found to have off-target effects on other signaling pathways, which can complicate data interpretation.

Future Directions

There are several future directions for the study of N-(4-isopropylbenzyl)-2-quinolinecarboxamide. One area of research is the development of N-(4-isopropylbenzyl)-2-quinolinecarboxamide derivatives with improved solubility and selectivity. Another area of research is the investigation of N-(4-isopropylbenzyl)-2-quinolinecarboxamide as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. N-(4-isopropylbenzyl)-2-quinolinecarboxamide has also been proposed as a potential therapeutic agent for the treatment of viral infections, such as HIV and HCV. Finally, the combination of N-(4-isopropylbenzyl)-2-quinolinecarboxamide with other therapeutic agents, such as chemotherapy drugs, has been proposed as a strategy to enhance the efficacy of cancer treatment.

Synthesis Methods

The synthesis of N-(4-isopropylbenzyl)-2-quinolinecarboxamide involves the condensation of 2-aminobenzophenone and 4-isopropylbenzaldehyde in the presence of acetic acid and ammonium acetate. The resulting product is then treated with oxalyl chloride and then with 2-aminobenzophenone to obtain N-(4-isopropylbenzyl)-2-quinolinecarboxamide. The purity of N-(4-isopropylbenzyl)-2-quinolinecarboxamide can be improved by recrystallization from ethanol.

Scientific Research Applications

N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation, cancer, and viral infection. Inhibition of NF-κB activity by N-(4-isopropylbenzyl)-2-quinolinecarboxamide has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication.

properties

Product Name

N-(4-isopropylbenzyl)-2-quinolinecarboxamide

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

N-[(4-propan-2-ylphenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C20H20N2O/c1-14(2)16-9-7-15(8-10-16)13-21-20(23)19-12-11-17-5-3-4-6-18(17)22-19/h3-12,14H,13H2,1-2H3,(H,21,23)

InChI Key

WZFJIEYXRNQRMX-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC(=O)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

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